molecular formula C22H19Cl2NO6S B2579493 2-{5-(Benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}acetic acid CAS No. 338961-69-6

2-{5-(Benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}acetic acid

Cat. No.: B2579493
CAS No.: 338961-69-6
M. Wt: 496.36
InChI Key: GGFPTDCYVQZROY-UHFFFAOYSA-N
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Description

The compound is an organic molecule with multiple functional groups, including a benzyloxy group, a methoxyphenyl sulfonyl group, and an anilino acetic acid group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the molecule .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the functional groups. For example, the benzyloxy and methoxyphenyl sulfonyl groups could potentially participate in various organic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, its solubility would likely be affected by the polarity of the molecule, and its reactivity could be influenced by the electron-donating or withdrawing effects of the functional groups .

Scientific Research Applications

Environmental and Toxicological Studies

The environmental fate, behavior, and toxicological effects of 2,4-Dichlorophenoxyacetic acid (2,4-D) have been a significant focus of research. Zuanazzi, Ghisi, and Oliveira (2020) conducted a scientometric review to analyze global trends and gaps in studies related to the toxicity of 2,4-D, especially its effects on non-target species and its presence in the environment. This comprehensive review presents quantitative visualizations and summaries of the development in this field, identifying future research directions, especially in molecular biology and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).

Analytical and Antioxidant Studies

Ilyasov, Beloborodov, Selivanova, and Terekhov (2020) explored the reaction pathways underlying the ABTS/potassium persulfate decolorization assay of antioxidant capacity. This review provides insights into the specific reactions, such as coupling, that contribute to the total antioxidant capacity and discusses the extent and relevance of these reactions (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Environmental Remediation

Husain and Husain (2007) reviewed the applications of redox mediators in treating organic pollutants using oxidoreductive enzymes. They highlighted the potential of enzymes in degrading recalcitrant compounds in wastewater, especially in the presence of redox mediators, which enhance the substrate range and efficiency of degradation. This study underscores the future role of enzyme-redox mediator systems in remediating aromatic compounds in industrial effluents (Husain & Husain, 2007).

Chemical Synthesis and Structural Analysis

Issac and Tierney (1996) investigated the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. Their research provided insights into the conformation of the products through high-resolution magnetic resonance spectra and ab initio calculations, offering valuable information for further chemical synthesis and structural analysis (Issac & Tierney, 1996).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the exact mechanism of action of this compound. Its activity would likely depend on the specific environment and conditions in which it’s used .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific safety data, it’s generally advisable to use personal protective equipment and handle the compound in a well-ventilated area to minimize exposure .

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in various fields, such as medicinal chemistry, materials science, or synthetic organic chemistry .

Properties

IUPAC Name

2-(2,4-dichloro-N-(4-methoxyphenyl)sulfonyl-5-phenylmethoxyanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2NO6S/c1-30-16-7-9-17(10-8-16)32(28,29)25(13-22(26)27)20-12-21(19(24)11-18(20)23)31-14-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFPTDCYVQZROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2Cl)Cl)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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